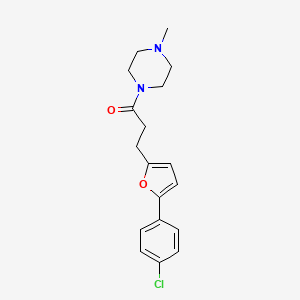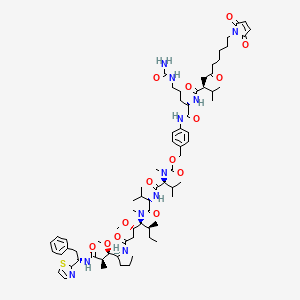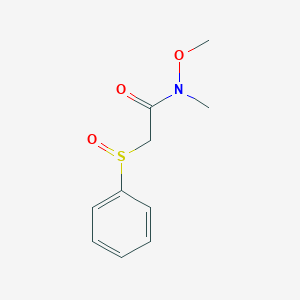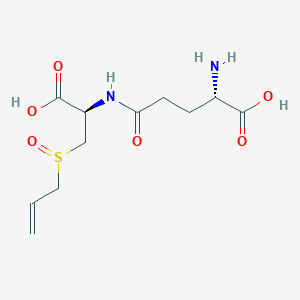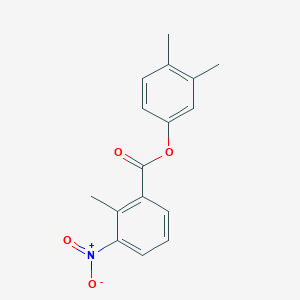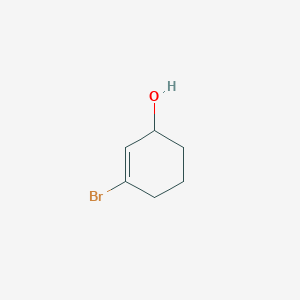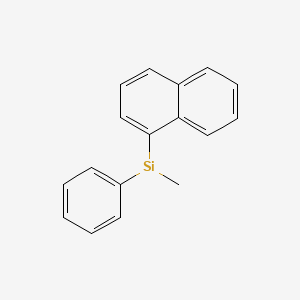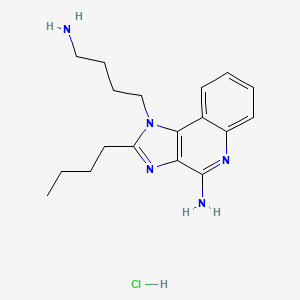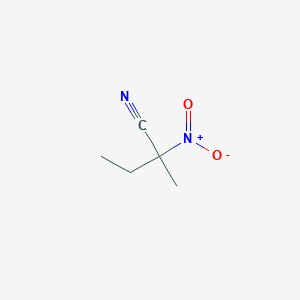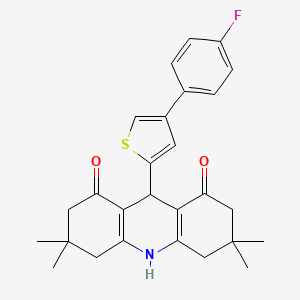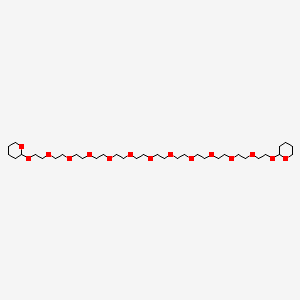
Thp-peg12-thp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thp-peg12-thp is a homobifunctional polyethylene glycol (PEG) linker containing two tetrahydropyran (THP) groups. This compound is used in various scientific and industrial applications due to its unique properties, such as increased water solubility and the ability to form stable conjugates with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thp-peg12-thp involves the protection of hydroxyl groups with tetrahydropyran (THP) groups. The THP groups act as protecting groups for alcohols, which can be removed under acidic conditions. The synthetic route typically involves the reaction of PEG with THP in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Thp-peg12-thp undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The THP groups can be reduced to form alcohols.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Thp-peg12-thp has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of Thp-peg12-thp involves the formation of stable conjugates with other molecules through its THP groups. The THP groups can be selectively removed under acidic conditions, allowing for the controlled release of the conjugated molecules. This property makes this compound an effective linker in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thp-peg11-thp: Similar to Thp-peg12-thp but with one less ethylene glycol unit.
Thp-peg13-thp: Similar to this compound but with one more ethylene glycol unit.
Uniqueness
This compound is unique due to its specific length and the presence of two THP groups, which provide optimal properties for certain applications. Its increased water solubility and ability to form stable conjugates make it particularly useful in drug delivery and biomolecule modification.
Propriétés
Formule moléculaire |
C34H66O15 |
|---|---|
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2 |
Clé InChI |
PPXWVHXHHPVTSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



